N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide

Lipophilicity Drug-likeness ADME Prediction

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide (CAS 891146-09-1), also designated DCOA, is a synthetic 1,3,4-oxadiazole derivative distinguished by a cyclohexanecarboxamide moiety at the 2-position and a 2,4-dimethylphenyl substituent at the 5-position of the heterocyclic core. The 1,3,4-oxadiazole scaffold is a privileged heterocycle in medicinal chemistry, associated with diverse bioactivities including antimicrobial, anticancer, and anti-inflammatory effects.

Molecular Formula C17H21N3O2
Molecular Weight 299.374
CAS No. 891146-09-1
Cat. No. B2382136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
CAS891146-09-1
Molecular FormulaC17H21N3O2
Molecular Weight299.374
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCCC3)C
InChIInChI=1S/C17H21N3O2/c1-11-8-9-14(12(2)10-11)16-19-20-17(22-16)18-15(21)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H,18,20,21)
InChIKeyRQTNBOSBDFHNBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide (CAS 891146-09-1): Core Identity and Procurement Baseline


N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide (CAS 891146-09-1), also designated DCOA, is a synthetic 1,3,4-oxadiazole derivative distinguished by a cyclohexanecarboxamide moiety at the 2-position and a 2,4-dimethylphenyl substituent at the 5-position of the heterocyclic core [1]. The 1,3,4-oxadiazole scaffold is a privileged heterocycle in medicinal chemistry, associated with diverse bioactivities including antimicrobial, anticancer, and anti-inflammatory effects [2]. This compound is catalogued in major chemical databases (PubChem CID 16821783) with experimentally validated identity descriptors: molecular formula C₁₇H₂₁N₃O₂, molecular weight 299.37 g/mol, InChIKey RQTNBOSBDFHNBO-UHFFFAOYSA-N, and calculated lipophilicity XLogP3-AA = 3.7 [1]. These properties position it within a favorable drug-like chemical space relative to Lipinski parameters.

Why Simple 1,3,4-Oxadiazole Interchange Fails: The Critical Role of the 2,4-Dimethylphenyl and Cyclohexanecarboxamide Substituents in N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide


The 1,3,4-oxadiazole core serves merely as a scaffold; biological specificity is dictated by the nature and orientation of its peripheral substituents [1]. For N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide, the combination of a 2,4-dimethylphenyl ring at the 5-position and a cyclohexanecarboxamide at the 2-amino position creates a unique pharmacophore. Generic substitution—replacing the 2,4-dimethylphenyl group with a simple phenyl or the cyclohexanecarboxamide with an acetamide—is predicted to fundamentally alter lipophilicity (XLogP3-AA = 3.7 for the target compound [2]), hydrogen-bonding capacity, and steric occupancy within a biological target's binding pocket. Evidence from structurally related N-aryl-1,3,4-oxadiazol-2-amines demonstrates that even minor substituent changes on the N-aryl ring precipitate drastic shifts in anticancer potency and cellular selectivity profiles [1]. Therefore, procurement based solely on the oxadiazole class without specifying the exact substitution pattern risks acquiring a functionally inert or pharmacologically divergent entity.

Quantitative Differential Evidence for N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide Against Closest Structural Analogs


Physicochemical Differentiation: Lipophilicity Tuning via 2,4-Dimethylphenyl vs. Unsubstituted Phenyl Analogs

The 2,4-dimethylphenyl substituent on the target compound directly increases lipophilicity compared to an unsubstituted phenyl analog. N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide has a computed XLogP3-AA of 3.7 [1]. The direct analog N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide, lacking the two methyl groups, is predicted to exhibit a lower XLogP value (estimated ~2.7–3.2 based on a -0.5 to -1.0 log unit reduction per absent methyl group in similar aromatic systems). For procurement targeting programs requiring specific permeability or central nervous system penetration profiles, this quantifiable difference in partition coefficient is a selection-critical parameter.

Lipophilicity Drug-likeness ADME Prediction

Predicted Hydrogen Bond Acceptor/Donor Profile vs. N-(2,4-Dimethylphenyl)acetamide Oxadiazole Analogs

The cyclohexanecarboxamide moiety of the target compound provides a single hydrogen bond donor (HBD = 1) and four hydrogen bond acceptors (HBA = 4) [1]. Replacing the cyclohexanecarboxamide with a simpler acetamide, as in N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide, eliminates the bulky cyclohexyl ring while preserving HBD/HBA count. The cyclohexane ring in the target compound increases steric bulk and hydrophobic contact surface area relative to the acetamide analog. In procurement for lead optimization, this difference translates to altered binding kinetics and selectivity profiles at protein targets such as opioid receptors or kinases, where the cyclohexane ring may fill a lipophilic sub-pocket inaccessible to the acetamide analog.

Molecular Recognition Target Engagement Pharmacophore Modeling

Anticancer Activity Landscape: Extrapolation from N-(2,4-Dimethylphenyl) Oxadiazole Series Demonstrates Substituent-Dependent Potency

Although direct anticancer data for the target compound are not publicly available, a closely related series of N-aryl-5-substituted-1,3,4-oxadiazol-2-amines provides quantitative comparator insight. In NCI-60 one-dose screening, compound 4s (N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine) achieved a Mean Growth Percent (GP) of 62.61, whereas compound 4u (N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine) exhibited the most potent single-cell-line activity with a GP of 6.82 against MDA-MB-435 melanoma [1]. This ~9.2-fold difference in maximum potency between two compounds differing only by a 4-methoxy versus 4-hydroxy group on the phenyl ring demonstrates that the 2,4-dimethylphenyl substitution alone does not dominate activity; the nature of the second substituent is decisive. For the target compound, the cyclohexanecarboxamide at the 2-position represents a chemically distinct group compared to the aniline-based amines in this comparator series, predicting a divergent potency and selectivity fingerprint.

Anticancer Activity NCI-60 Screening Structure-Activity Relationship

Rotatable Bond Count and Conformational Rigidity: Target Compound vs. N-(2,4-Dimethylphenyl)-5-phenyl-1,3,4-oxadiazole

The target compound possesses a rotatable bond count (RBC) of 3 [1], arising from the cyclohexanecarboxamide linkage. In contrast, a simpler analog 2-(2,4-dimethylphenyl)-5-phenyl-1,3,4-oxadiazole (CAS 162892-52-6) has only 2 rotatable bonds (the inter-ring bonds). While a single rotatable bond difference appears minor, the cyclohexane ring itself can interconvert between chair and twist-boat conformations, introducing additional dynamic flexibility. For applications in crystallography or structure-based drug design, this conformational landscape impacts the entropic cost of binding and the likelihood of obtaining high-resolution co-crystal structures. Procurement for fragment-based screening or biophysical assays should consider that the target compound offers a more constrained and defined conformational envelope than fully rigid diaryloxadiazole counterparts.

Conformational Analysis Entropic Binding Penalty Crystal Engineering

Best-Fit Research and Industrial Scenarios for Procuring N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide


Lipophilicity-Driven Lead Optimization for CNS or Antimicrobial Programs

With a computed XLogP3-AA of 3.7 [1], this compound fits within the optimal lipophilicity window (LogP 3–5) desired for blood-brain barrier penetration in CNS drug discovery. Compared to less lipophilic phenyl analogs (estimated XLogP ~2.7–3.2), the 2,4-dimethyl substitution increases membrane partitioning potential. Procurement is strategically justified for medicinal chemistry teams seeking a CNS-optimized oxadiazole scaffold that balances permeability with the hydrogen-bonding capacity of the oxadiazole core.

Structure-Activity Relationship (SAR) Expansion of N-Aryl Oxadiazole Anticancer Series

Existing public data on N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amines reveal strong anticancer activity dependence on the 5-substituent [2]. The target compound introduces a cyclohexanecarboxamide—a group not represented in published anticancer SAR tables. Procuring this compound allows researchers to probe whether the cyclohexanecarboxamide confers unique NCI-60 selectivity profiles distinct from the 4-methoxyphenyl (Mean GP 62.61) and 4-hydroxyphenyl (Best GP 6.82) analogs, potentially opening new avenues in melanoma or leukemia cell line targeting.

Biophysical Assay Development Requiring Defined Hydrogen-Bonding and Hydrophobic Pharmacophore

The defined HBD/HBA profile (1 donor, 4 acceptors) combined with a bulky cyclohexane ring (~100 ų) [1] makes this compound suitable for surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) target engagement studies. For programs investigating protein targets with deep hydrophobic sub-pockets (e.g., kinases, GPCRs), the cyclohexyl group provides a measurable enthalpic binding signal that can be contrasted against smaller acetamide or rigid aromatic analogs to deconvolute hydrophobic versus hydrogen-bonding contributions to binding free energy.

Chemical Biology Probe Development for Target Identification via Affinity Chromatography

The secondary amide linkage in the cyclohexanecarboxamide provides a synthetically tractable handle for linker attachment without ablating the oxadiazole core or the 2,4-dimethylphenyl recognition element. Researchers procuring this compound for chemical proteomics can exploit the predicted metabolic stability conferred by the cyclohexane ring relative to linear alkyl amides, while maintaining the target-binding pharmacophore defined by the oxadiazole and 2,4-dimethylphenyl motifs.

Quote Request

Request a Quote for N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.